molecular formula C12H11Cl2N3 B11463662 4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B11463662
M. Wt: 268.14 g/mol
InChI Key: YZWNTWQKLLVVTE-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl group enhances its chemical reactivity and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[4,5-c]pyridine oxides.

    Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives with various functional groups.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a DPP4 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion and lowering blood glucose levels . The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylbenzimidazole
  • 4-Phenylquinoline
  • 5-Phenylpyridopyrimidinedione
  • 7-Oxo-4-phenylpyrrolopyridine
  • 5-Phenylimidazo[1,2-a]pyrimidine

Uniqueness

4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This structural configuration provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H11Cl2N3/c13-8-2-1-7(5-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)

InChI Key

YZWNTWQKLLVVTE-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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